(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one
Overview
Description
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic properties
Preparation Methods
The synthesis of (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethylphenylhydrazine, followed by cyclization and methylation reactions. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and pain management.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. The compound’s analgesic effects may involve modulation of pain signaling pathways in the central nervous system.
Comparison with Similar Compounds
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one can be compared with other pyrazolone derivatives, such as:
Phenylbutazone: Known for its anti-inflammatory and analgesic properties, but with a different substitution pattern on the pyrazolone ring.
Metamizole: Another pyrazolone derivative with analgesic and antipyretic effects, commonly used in clinical settings.
Antipyrine: A pyrazolone compound with analgesic and antipyretic properties, but with a simpler structure compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-(4-ethylphenyl)-5-methylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-5-15-6-9-17(10-7-15)23-21(24)18(14(2)22-23)12-16-8-11-19(25-3)20(13-16)26-4/h6-13H,5H2,1-4H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHCPGPKMVZXKW-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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